1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFIDE
Description
1-Methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide is a compound that belongs to the class of heterocyclic organic compounds It contains a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom
Properties
IUPAC Name |
1-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c1-17-9(14-15-16-17)18-6-7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBUNHYCQFHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, sodium hydride, and DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,3,4-tetrazole: A simpler analog without the benzyl sulfide and trifluoromethyl groups.
3-(Trifluoromethyl)benzyl chloride: A precursor used in the synthesis of the target compound.
Benzyl sulfide: A related compound lacking the tetrazole and trifluoromethyl groups.
Uniqueness
1-Methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide is unique due to the combination of the tetrazole ring, trifluoromethyl group, and benzyl sulfide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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